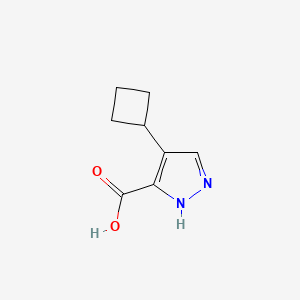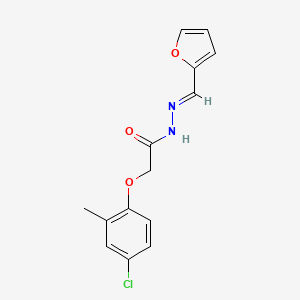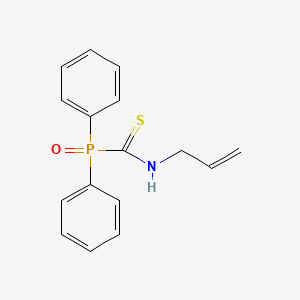
N-allyloxo(diphenyl)phosphoranecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyloxo(diphenyl)phosphoranecarbothioamide, also known as AOPT or NSC 620357, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPT is a phosphorothioate derivative that contains both an allyl group and a carbonyl group, making it an important molecule for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-allyloxo(diphenyl)phosphoranecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. N-allyloxo(diphenyl)phosphoranecarbothioamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to have both biochemical and physiological effects. Biochemically, N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Physiologically, N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-allyloxo(diphenyl)phosphoranecarbothioamide is its versatility, as it can be used for a variety of applications in different fields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations of N-allyloxo(diphenyl)phosphoranecarbothioamide is its instability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-allyloxo(diphenyl)phosphoranecarbothioamide. One direction is the synthesis of new derivatives of N-allyloxo(diphenyl)phosphoranecarbothioamide that have improved properties for specific applications. Another direction is the study of the mechanism of action of N-allyloxo(diphenyl)phosphoranecarbothioamide, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the use of N-allyloxo(diphenyl)phosphoranecarbothioamide as a plant growth regulator and pesticide could be further explored, as it has the potential to be a safer and more environmentally friendly alternative to current chemicals.
Métodos De Síntesis
The synthesis of N-allyloxo(diphenyl)phosphoranecarbothioamide can be achieved through a variety of methods, including the reaction of diphenylphosphine with allyl isothiocyanate, the reaction of diphenylphosphine with allyl isocyanate followed by thionation, and the reaction of diphenylphosphine with allyl isothiocyanate followed by oxidation. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
N-allyloxo(diphenyl)phosphoranecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, N-allyloxo(diphenyl)phosphoranecarbothioamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells. In agriculture, N-allyloxo(diphenyl)phosphoranecarbothioamide has been used as a pesticide and as a plant growth regulator. In materials science, N-allyloxo(diphenyl)phosphoranecarbothioamide has been used as a precursor for the synthesis of other compounds, such as metal complexes.
Propiedades
IUPAC Name |
1-diphenylphosphoryl-N-prop-2-enylmethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NOPS/c1-2-13-17-16(20)19(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVSXNBFUVMSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyloxo(diphenyl)phosphoranecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

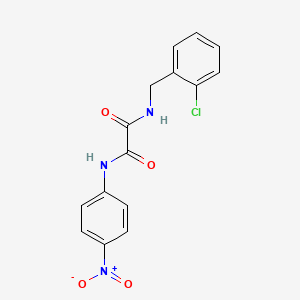





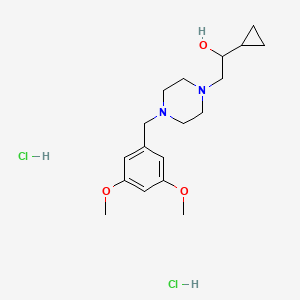
![7-{[(2-aminoethyl)sulfanyl]methyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2610329.png)

![1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2610331.png)
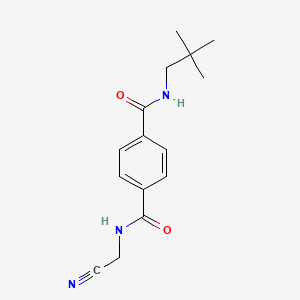
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-chloro-, ethyl ester](/img/structure/B2610335.png)
